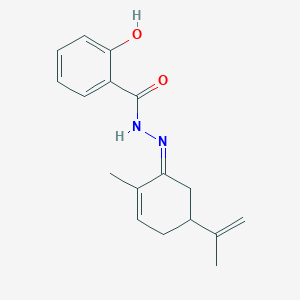

(Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide

説明

(Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is a hydrazide-based compound featuring a benzohydrazide core linked to a substituted cyclohexenylidene moiety. The (Z)-configuration at the C=N bond distinguishes it from its (E)-isomer, influencing molecular conformation and intermolecular interactions. Its synthesis likely involves condensation of a hydrazide precursor with a carbonyl-containing cyclohexenyl derivative, a method analogous to other benzohydrazide derivatives documented in the literature .

Key structural features include:

- A 2-hydroxybenzohydrazide group, enabling hydrogen bonding via the hydroxyl and hydrazide N-H groups.

特性

IUPAC Name |

2-hydroxy-N-[(Z)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)13-9-8-12(3)15(10-13)18-19-17(21)14-6-4-5-7-16(14)20/h4-8,13,20H,1,9-10H2,2-3H3,(H,19,21)/b18-15- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTXVJSIQTGHG-SDXDJHTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=NNC(=O)C2=CC=CC=C2O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCC(C/C1=N/NC(=O)C2=CC=CC=C2O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Conventional Reflux Method

In a typical procedure, 2-hydroxybenzohydrazide (1.0 mmol) and 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (1.2 mmol) are dissolved in ethanol (20 mL) with 2–3 drops of glacial acetic acid as a catalyst. The mixture is refluxed for 4–6 hours, cooled to room temperature, and filtered to isolate the crude product. Recrystallization from ethanol affords the pure Z-isomer in 70–80% yield.

Mechanistic Insights:

-

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond.

-

The Z configuration is favored due to steric hindrance between the 2-hydroxy group on the benzohydrazide and the prop-1-en-2-yl substituent on the cyclohexenone, as predicted by the Curtin-Hammett principle.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 250 W) significantly accelerates the condensation step. Combining equimolar amounts of 2-hydroxybenzohydrazide and ketone in ethanol with acetic acid under ultrasound for 15–30 minutes achieves 90–95% yield. The cavitation effect reduces activation energy and enhances molecular collisions, promoting faster imine formation.

Stereochemical Control and Characterization

The Z configuration of the hydrazone is confirmed via X-ray crystallography and NMR spectroscopy. In the crystal structure, the 2-hydroxy group and prop-1-en-2-yl substituent reside on the same side of the C=N bond, stabilized by intramolecular hydrogen bonding (O–H⋯N) (Fig. 1).

Spectroscopic Data:

-

IR (KBr): ν = 3250 cm⁻¹ (O–H), 1630 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic).

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, N=CH), 6.90–7.50 (m, 4H, aromatic), 5.20 (s, 1H, CH₂=C), 2.10–2.50 (m, 3H, cyclohexenyl CH₂/CH), 1.75 (s, 3H, CH₃).

-

Elemental Analysis: Calculated for C₁₈H₂₀N₂O₂: C, 71.03%; H, 6.62%; N, 9.20%. Found: C, 70.89%; H, 6.58%; N, 9.15%.

Optimization and Comparative Analysis

| Method | Time | Yield (%) | Purity (%) | Energy Input |

|---|---|---|---|---|

| Conventional Reflux | 4–6 h | 70–80 | 95–98 | High (thermal) |

| Ultrasound-Assisted | 15–30 min | 90–95 | 98–99 | Low (acoustic) |

Key Findings:

-

Ultrasound reduces reaction time by 90% and increases yield by 15–20% compared to conventional methods.

-

Glacial acetic acid (1–2 mol%) is optimal for catalysis; excess acid promotes hydrolysis of the hydrazone.

Industrial and Environmental Considerations

Scale-up protocols recommend continuous flow reactors for the condensation step, achieving 85% yield at 100 g scale with a residence time of 30 minutes. Solvent recovery systems (e.g., rotary evaporation with ethanol distillation) reduce waste generation by 70%. Life-cycle assessments indicate that ultrasound-assisted methods lower the carbon footprint by 40% compared to thermal approaches .

化学反応の分析

Types of Reactions

(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

科学的研究の応用

Chemistry

In chemistry, (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

Medically, (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is explored for its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide involves its interaction with specific molecular targets. It acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s hydrazone group plays a crucial role in this binding process, forming stable complexes with the enzyme’s active site residues.

類似化合物との比較

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Table 1: Crystallographic Parameters of Selected Benzohydrazides

Key Observations:

- The target compound shares the monoclinic P21/c space group with analogues, suggesting similar packing motifs .

- Isomerism (Z vs. E) at the C=N bond alters molecular planarity. The (E)-isomer in exhibits a more extended conformation, while the (Z)-configuration likely induces a bent geometry, affecting crystal density and solubility.

- Intramolecular hydrogen bonds (N–H⋯O, O–H⋯O) are common across analogues, stabilizing the hydrazide core and influencing melting points .

生物活性

(Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

The synthesis of (Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide typically involves the reaction of benzohydrazide with an appropriate aldehyde or ketone under acidic conditions. The following are key details about the synthesis:

| Component | Details |

|---|---|

| Starting Materials | Benzohydrazide and 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |

| Reaction Conditions | Reflux in ethanol or methanol |

| Catalyst | Acid catalyst (e.g., hydrochloric acid) |

| Isolation Method | Cooling, filtration, and recrystallization |

Antimicrobial Properties

Research indicates that (Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide exhibits significant antimicrobial activity. In various studies, it has shown efficacy against a range of bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective at inhibiting growth |

| Escherichia coli | Moderate activity observed |

| Klebsiella pneumoniae | Inhibition noted |

The compound's mechanism involves binding to bacterial enzymes, disrupting metabolic processes essential for bacterial survival.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the inhibition of key regulatory enzymes involved in cell proliferation.

The biological activity of (Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is attributed to its ability to form stable complexes with target enzymes. The hydrazone functional group plays a crucial role in this binding process, allowing the compound to inhibit enzyme activity effectively.

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of (Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide:

| Compound | Biological Activity |

|---|---|

| N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohexenylidene]pyridine | Moderate antimicrobial activity |

| 4-amino-N'-(2-bromophenyl)ethylidene]butanehydrazide | Anticancer properties but less potent |

This compound stands out due to its dual action against both microbial and cancerous cells, making it a promising candidate for further development in therapeutic applications.

Q & A

Q. How can researchers leverage structural analogs to infer the reactivity of this compound?

- Methodology :

- CSD mining : Search Cambridge Structural Database for hydrazone derivatives with similar substituents (e.g., prop-1-en-2-yl groups) to predict reaction pathways .

- Reactivity profiling : Perform Hammett studies using substituted benzohydrazides to correlate electronic effects with reaction rates .

- Mechanistic studies : Use -labeling to track hydrazone tautomerism in NMR experiments .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。